molecular formula C22H24N2O4S2 B2743695 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide CAS No. 1251686-82-4

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide

Cat. No. B2743695
CAS RN: 1251686-82-4
M. Wt: 444.56
InChI Key: QKHNIIMHEFKJAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide is a synthetic compound with potential applications in scientific research. This compound is also known as EHT 1864 and is a selective inhibitor of the Rho family of small GTPases, which play a crucial role in cell signaling and cytoskeletal organization.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Thiophene derivatives have captured the interest of medicinal chemists due to their potential as biologically active compounds. The compound may serve as a scaffold for designing novel drugs. Researchers can explore modifications to its structure to enhance pharmacological properties, such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Organic Semiconductors and Electronics

Thiophene-based molecules play a crucial role in organic electronics. They contribute to the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). By incorporating thiophene rings into materials, scientists can create efficient electronic devices with tailored properties .

Corrosion Inhibition

Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metal surfaces from degradation due to environmental factors makes them valuable in materials science and engineering .

Suprofen Analogs

Suprofen, a nonsteroidal anti-inflammatory drug, contains a 2-substituted thiophene framework. Researchers may explore similar analogs based on the compound of interest for potential anti-inflammatory effects .

Articaine Analogs

Articaine, a voltage-gated sodium channel blocker and dental anesthetic, features a 2,3,4-trisubstituted thiophene structure. Investigating variations of this motif could lead to improved local anesthetics or other therapeutic agents .

Synthetic Methods

Various synthetic routes, such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg reactions, enable the preparation of thiophene derivatives. These methods allow researchers to access diverse chemical space and tailor the compound’s properties for specific applications .

properties

IUPAC Name

3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-3-28-19-11-9-18(10-12-19)24(2)30(26,27)20-14-16-29-21(20)22(25)23-15-13-17-7-5-4-6-8-17/h4-12,14,16H,3,13,15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHNIIMHEFKJAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-phenylethyl)thiophene-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.